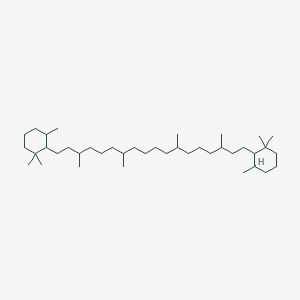

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- is a plant pigment that belongs to a class of tetraterpenes called carotenoids. These tetraterpenes are known for their yellow, orange, and red colors, which are beneficial to their host species, typically plants and algae . Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- is a degradation product of carotene and serves as an important biomarker due to its long degradation time .

Métodos De Preparación

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- can be synthesized through various chemical reactions. One common method involves the use of Wittig reactions or Grignard compounds to obtain carotenoids . Industrial production methods often involve the chemical synthesis of carotenoids, including carotane, through selective condensation reactions of carbonyl compounds, dehydration and elimination reactions, and homo-dimerization reactions . Additionally, microbial fermentation has emerged as a promising alternative for the efficient biosynthesis of carotenoids .

Análisis De Reacciones Químicas

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various derivatives of carotane, such as beta and gamma carotane derivatives .

Aplicaciones Científicas De Investigación

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a biomarker to identify previous water-based habitats due to its long preservation time in sediment and oil environments . In biology, carotane plays a role in photosynthesis and photoprotection in plants and algae . In medicine, carotenoids, including carotane, are studied for their antioxidant properties and potential health benefits, such as reducing the risk of chronic diseases . In the food industry, carotenoids are used as natural colorants and nutritional supplements .

Mecanismo De Acción

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- exerts its effects primarily through its antioxidant properties. It acts as a scavenger of lipophilic radicals within cell membranes, protecting cells from oxidative damage . Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- can also modulate the expression of specific genes via nuclear hormone receptors, such as the retinoic acid receptor and retinoid X receptor . These pathways are involved in various physiological processes, including vision, growth, and immune function .

Comparación Con Compuestos Similares

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- is similar to other carotenoids, such as beta-carotene, alpha-carotene, and lycopene. carotane is unique in that it is a degradation product of carotene and lacks the double bonds present in other carotenoids . This structural difference gives carotane distinct properties, such as a longer degradation time and different biological activities . Other similar compounds include beta-cryptoxanthin, lutein, and zeaxanthin, which also have antioxidant properties and are used in various applications .

Propiedades

Fórmula molecular |

C40H78 |

|---|---|

Peso molecular |

559 g/mol |

Nombre IUPAC |

1,1,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,2,6-trimethylcyclohexyl)octadecyl]cyclohexane |

InChI |

InChI=1S/C40H78/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h31-38H,11-30H2,1-10H3 |

Clave InChI |

KINNMTBWIQCDPS-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCC(C1CCC(C)CCCC(C)CCCCC(C)CCCC(C)CCC2C(CCCC2(C)C)C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.